

# A Comparative Guide to MET Kinase Inhibitor Combination Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |
|----------------------|-----------------|-----------|--|--|
| Compound Name:       | MET kinase-IN-4 |           |  |  |
| Cat. No.:            | B1667183        | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to targeted therapies remains a significant hurdle in cancer treatment. In non-small cell lung cancer (NSCLC) and other malignancies, the MET (Mesenchymal-Epithelial Transition) signaling pathway has emerged as a key mechanism of both primary oncogenic driving and acquired resistance to other targeted agents, most notably Epidermal Growth Factor Receptor (EGFR) inhibitors. This has led to the exploration of combination therapies aimed at co-targeting MET and other critical oncogenic pathways to enhance therapeutic efficacy and overcome resistance.

This guide provides an objective comparison of preclinical and clinical studies evaluating combination therapies involving prominent MET kinase inhibitors: Capmatinib, Tepotinib, and Crizotinib. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and study designs.

# Data Presentation: Efficacy of MET Inhibitor Combination Therapies

The following tables summarize the quantitative data from key clinical trials investigating the efficacy of combining MET inhibitors with EGFR tyrosine kinase inhibitors (TKIs) in patients with NSCLC. These studies primarily focus on patient populations with EGFR mutations that have developed resistance to EGFR TKI monotherapy via MET amplification.



| Table 1: Capmatinib Combination Therapy Clinical Trial Data |                                          |                           |                                                                            |                                  |                                                         |
|-------------------------------------------------------------|------------------------------------------|---------------------------|----------------------------------------------------------------------------|----------------------------------|---------------------------------------------------------|
| Trial Identifier                                            | Combination<br>Therapy                   | Patient<br>Population     | Overall<br>Response<br>Rate (ORR)                                          | Disease<br>Control Rate<br>(DCR) | Recommend<br>ed Phase II<br>Dose (RP2D)                 |
| Phase I/II<br>(NCT016103<br>36)[1][2][3]                    | Capmatinib +<br>Erlotinib                | MET-positive<br>NSCLC     | Cohort A (EGFR- mutant, TKI resistant): 50%Cohort B (EGFR wild- type): 75% | Cohort A:<br>50%Cohort<br>B: 75% | Capmatinib 400 mg twice daily + Erlotinib 150 mg daily  |
| Phase 1b/2[4]                                               | Capmatinib +<br>Nazartinib<br>(EGFR TKI) | EGFR-<br>mutated<br>NSCLC | Group 1 (TKI resistant): 28.8%Group 3 (Treatment-naïve): 61.7%             | Not Reported                     | Capmatinib 400 mg twice daily + Nazartinib 100 mg daily |



| Table 2: Tepotinib Combinati on Therapy Clinical Trial Data |                            |                                                                                 |                                               |                                                                   |                                                                    |                                                 |
|-------------------------------------------------------------|----------------------------|---------------------------------------------------------------------------------|-----------------------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------|-------------------------------------------------|
| Trial<br>Identifier                                         | Combinatio<br>n Therapy    | Patient<br>Population                                                           | Overall<br>Response<br>Rate<br>(ORR)          | Median Progressio n-Free Survival (PFS)                           | Median<br>Overall<br>Survival<br>(OS)                              | Median Duration of Response (DOR)               |
| INSIGHT<br>(Phase II)<br>[5][6][7]                          | Tepotinib +<br>Gefitinib   | EGFR- mutant NSCLC with MET amplificatio n, resistant to prior EGFR TKI         | 66.7% (vs.<br>42.9% with<br>chemother<br>apy) | 16.6<br>months<br>(vs. 4.2<br>months<br>with<br>chemother<br>apy) | 37.3<br>months<br>(vs. 13.1<br>months<br>with<br>chemother<br>apy) | 19.9 months (vs. 2.8 months with chemother apy) |
| INSIGHT 2<br>(Phase II)<br>[8][9][10]<br>[11][12]           | Tepotinib +<br>Osimertinib | EGFR- mutant NSCLC with MET amplificatio n, resistant to first-line Osimertinib | 50.0%                                         | Not<br>Reported                                                   | Not<br>Reported                                                    | Not<br>Reported                                 |



| Table 3:<br>Crizotinib<br>Combination<br>Therapy Clinical<br>Trial Data |                           |                                    |                                                                            |                                                                              |
|-------------------------------------------------------------------------|---------------------------|------------------------------------|----------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Trial Identifier                                                        | Combination<br>Therapy    | Patient<br>Population              | Noteworthy<br>Outcomes                                                     | Maximum Tolerated Dose (MTD)                                                 |
| Phase I<br>(NCT00965731)<br>[4][13][14]                                 | Crizotinib +<br>Erlotinib | Advanced non-<br>squamous<br>NSCLC | Two patients with activating EGFR mutations achieved partial responses.[4] | Crizotinib 150<br>mg twice daily +<br>Erlotinib 100 mg<br>once daily.[4][13] |

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited in this guide.

### **INSIGHT and INSIGHT 2 Trials (Tepotinib Combinations)**

- Study Design: The INSIGHT studies are open-label, multicenter, phase 1b/2 trials.[6][7] The INSIGHT 2 trial is a phase II study.[8][9][12]
- Patient Population: The trials enrolled adult patients (≥18 years) with advanced or metastatic EGFR-mutant NSCLC who had acquired resistance to prior EGFR TKI therapy.[6][11]
   Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[6][11] A key inclusion criterion was the presence of MET amplification, confirmed by fluorescence in situ hybridization (FISH) with a gene copy number ≥5 or a MET/CEP7 ratio ≥2.[9][12]
- Treatment Regimen:
  - INSIGHT: Patients received a combination of oral tepotinib (500 mg once daily) and gefitinib (250 mg once daily) or standard platinum-doublet chemotherapy.[5][6]



- INSIGHT 2: Patients were administered oral tepotinib (500 mg once daily) plus oral osimertinib (80 mg once daily).[9][12]
- Endpoints: The primary endpoint for the INSIGHT study was investigator-assessed progression-free survival (PFS).[6][7] For the INSIGHT 2 study, the primary endpoint was the objective response rate (ORR) as assessed by an independent review committee based on RECIST v1.1.[9][12] Secondary endpoints for both studies included overall survival (OS), duration of response (DOR), and safety.[6][12]

## Capmatinib and Erlotinib Combination Trial (NCT01610336)

- Study Design: This was a phase I/II, open-label, multicenter study with a standard 3+3 dose-escalation design in the phase I portion.[1][2]
- Patient Population: The study enrolled patients with MET-positive NSCLC. The doseexpansion cohorts included patients with EGFR-mutant tumors resistant to TKIs (Cohort A) and patients with EGFR wild-type tumors (Cohort B).[1][2]
- Treatment Regimen: In the dose-escalation phase, patients received capmatinib at doses ranging from 100-600 mg twice daily in combination with erlotinib at 100-150 mg daily.[1][2]
   The recommended phase II dose was determined to be 400 mg capmatinib twice daily with 150 mg erlotinib daily.[1][2]
- Endpoints: The primary outcome was to assess the safety and determine the recommended phase II dose (RP2D) of the combination.[1][2]

## **Crizotinib and Erlotinib Combination Trial** (NCT00965731)

- Study Design: This was a single-arm, phase I study employing a standard 3+3 dose escalation/de-escalation design.[13]
- Patient Population: The trial included patients with advanced non-squamous NSCLC who
  had progressed after one or two prior chemotherapy regimens.[13]



- Treatment Regimen: Patients received crizotinib at either 150 mg or 200 mg twice daily combined with erlotinib at 100 mg once daily.[14]
- Endpoints: The primary endpoint was the determination of the maximum tolerated dose (MTD) of the combination.[13] Secondary endpoints included safety, pharmacokinetics, and anti-tumor activity.[13]

# Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the complex signaling networks and experimental designs discussed in this guide.



Click to download full resolution via product page

Caption: MET and EGFR signaling pathway crosstalk.





Click to download full resolution via product page

Caption: A representative experimental workflow for a combination therapy clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase I/II Study of Capmatinib Plus Erlotinib in Patients With MET-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I/II Study of Capmatinib Plus Erlotinib in Patients With MET-Positive Non-Small-Cell Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Trial: NCT01610336 My Cancer Genome [mycancergenome.org]
- 4. Phase I Results from a Study of Crizotinib in Combination with Erlotinib in Patients with Advanced Nonsquamous Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tepotinib plus gefitinib in patients with EGFR-mutant non-small-cell lung cancer with MET overexpression or MET amplification and acquired resistance to previous EGFR inhibitor (INSIGHT study): an open-label, phase 1b/2, multicentre, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. INSIGHT 2: a phase II study of tepotinib plus osimertinib in MET-amplified NSCLC and first-line osimertinib resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tepotinib plus osimertinib in patients with EGFR-mutated non-small-cell lung cancer with MET amplification following progression on first-line osimertinib (INSIGHT 2): a multicentre, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Study of Tepotinib Plus Osimertinib in Osimertinib Relapsed MET Amplified NSCLC (INSIGHT 2) | University of Miami Health System [umiamihealth.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase I Results from a Study of Crizotinib in Combination with Erlotinib in Patients with Advanced Nonsquamous Non-Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I/II dose-finding study of crizotinib (CRIZ) in combination with erlotinib (E) in patients (pts) with advanced non-small cell lung cancer (NSCLC). ASCO [asco.org]



 To cite this document: BenchChem. [A Comparative Guide to MET Kinase Inhibitor Combination Therapies in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667183#met-kinase-in-4-combination-therapy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com